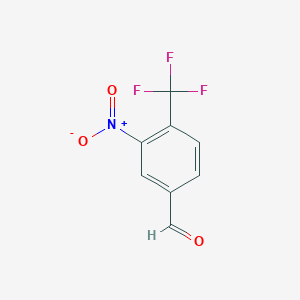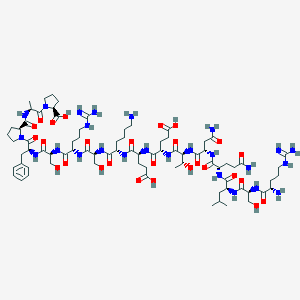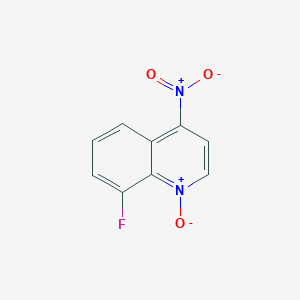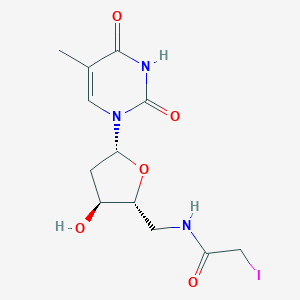
2-(p-Nitrophenyl)adenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Nitrophenyl)adenine (NPA) is a synthetic molecule that has been widely used in scientific research. NPA is a purine analog that has been shown to have a variety of biological effects, including inhibiting the growth of cancer cells and inducing apoptosis.
作用機序
The mechanism of action of 2-(p-Nitrophenyl)adenine is not fully understood. However, it is believed that 2-(p-Nitrophenyl)adenine inhibits the activity of enzymes involved in DNA replication and repair. 2-(p-Nitrophenyl)adenine has been shown to inhibit the activity of DNA polymerase, which is an enzyme that is essential for DNA replication. 2-(p-Nitrophenyl)adenine has also been shown to inhibit the activity of other enzymes involved in DNA repair, such as topoisomerase.
生化学的および生理学的効果
2-(p-Nitrophenyl)adenine has a variety of biochemical and physiological effects. 2-(p-Nitrophenyl)adenine has been shown to induce apoptosis in cancer cells, which is a process that is essential for the elimination of damaged or abnormal cells. 2-(p-Nitrophenyl)adenine has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, which can lead to DNA damage and cell death. In addition, 2-(p-Nitrophenyl)adenine has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 2-(p-Nitrophenyl)adenine in lab experiments is its ability to inhibit the growth of cancer cells. This makes 2-(p-Nitrophenyl)adenine a valuable tool for researchers studying cancer biology. Another advantage of using 2-(p-Nitrophenyl)adenine is its ability to inhibit the activity of enzymes involved in DNA replication and repair. This can be useful in the study of DNA repair mechanisms. However, one limitation of using 2-(p-Nitrophenyl)adenine is its potential toxicity. 2-(p-Nitrophenyl)adenine has been shown to be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many future directions for research involving 2-(p-Nitrophenyl)adenine. One area of research that is of particular interest is the development of 2-(p-Nitrophenyl)adenine analogs that are less toxic and more effective at inhibiting cancer cell growth. Another area of research is the study of the mechanism of action of 2-(p-Nitrophenyl)adenine, which is not fully understood. Finally, 2-(p-Nitrophenyl)adenine may have potential applications in the treatment of other diseases, such as inflammatory diseases, and further research is needed to explore these possibilities.
Conclusion
In conclusion, 2-(p-Nitrophenyl)adenine is a synthetic molecule that has been widely used in scientific research. 2-(p-Nitrophenyl)adenine has a variety of biological effects, including inhibiting the growth of cancer cells and inducing apoptosis. 2-(p-Nitrophenyl)adenine has also been shown to inhibit the activity of enzymes involved in DNA replication and repair. While 2-(p-Nitrophenyl)adenine has many advantages for use in lab experiments, its potential toxicity is a limitation. Future research on 2-(p-Nitrophenyl)adenine may lead to the development of new cancer therapies and a better understanding of DNA repair mechanisms.
合成法
The synthesis of 2-(p-Nitrophenyl)adenine involves the reaction of 2-aminopurine with p-nitrobenzoyl chloride. The resulting compound is then subjected to a series of purification steps to obtain pure 2-(p-Nitrophenyl)adenine. 2-(p-Nitrophenyl)adenine can also be synthesized using other methods, such as the reaction of 2-chloroadenine with p-nitrophenyl isocyanate.
科学的研究の応用
2-(p-Nitrophenyl)adenine has been used in a variety of scientific research applications. One of the most significant applications of 2-(p-Nitrophenyl)adenine is in the study of cancer. 2-(p-Nitrophenyl)adenine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(p-Nitrophenyl)adenine has also been used in the study of DNA repair mechanisms, as it has been shown to inhibit the activity of DNA polymerase.
特性
CAS番号 |
109875-50-5 |
|---|---|
製品名 |
2-(p-Nitrophenyl)adenine |
分子式 |
C11H8N6O2 |
分子量 |
256.22 g/mol |
IUPAC名 |
2-(4-nitrophenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C11H8N6O2/c12-9-8-11(14-5-13-8)16-10(15-9)6-1-3-7(4-2-6)17(18)19/h1-5H,(H3,12,13,14,15,16) |
InChIキー |
LNLVLKGOVNENAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC(=C3C(=N2)N=CN3)N)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C2=NC(=C3C(=N2)N=CN3)N)[N+](=O)[O-] |
その他のCAS番号 |
109875-50-5 |
同義語 |
2-(PARA-NITROPHENYL)-ADENINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



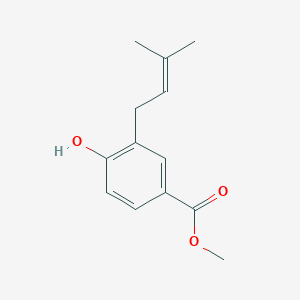
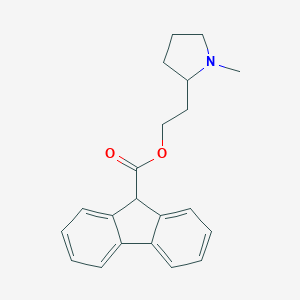
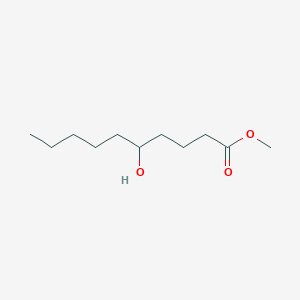
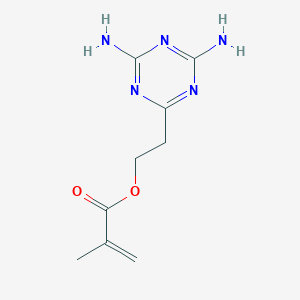
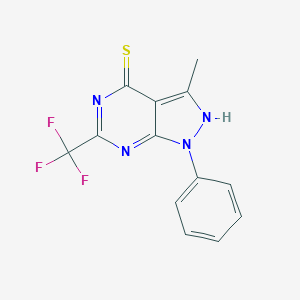
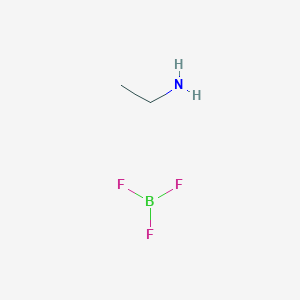
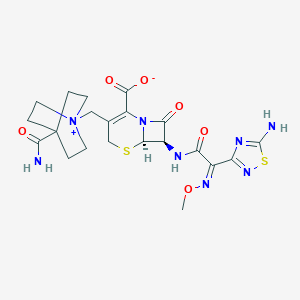
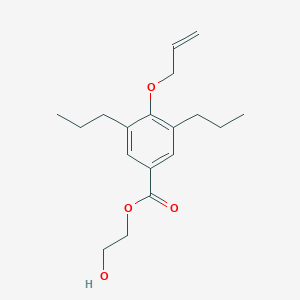
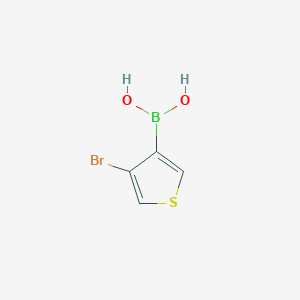
![2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid](/img/structure/B10464.png)
